4-Chlorobenzophenone

Photochemistry Photoinitiation Radical Generation

Choose this para-chloro benzophenone for unmatched advantages over regioisomeric analogs: retains benzophenone-like photoinitiation efficiency while reducing migration in food-contact UV-curable inks (commercial grade Omnirad 915); enables ~90% yield in electrochemical α-hydroxyacid electrosynthesis vs. 58% for 2-Cl analog; essential cetirizine intermediate (71.2% yield). High purity ≥98% ensures reliable QC as USP reference standard. Procure now for pharma synthesis, photochemistry research, or industrial UV-curing.

Molecular Formula C13H9ClO
Molecular Weight 216.66 g/mol
CAS No. 134-85-0
Cat. No. B192759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzophenone
CAS134-85-0
Synonyms(4-Chlorophenyl)phenylmethanone;  4-Benzoylphenyl Chloride;  4-CBP;  4-Chlorobenzophenone;  4-Chlorophenyl Phenyl Ketone;  CBP;  Initiator 1046;  NSC 2872;  Phenyl 4-Chlorophenyl Ketone;  p-CBP;  p-Chlorobenzophenone;  p-Chlorophenyl Phenyl Ketone; 
Molecular FormulaC13H9ClO
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H9ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
InChIKeyUGVRJVHOJNYEHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
SolubilitySoluble in ethanol, ether, and acetone;  slightly soluble in carbon tetrachloride
Soluble in benzene
In water, 17 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzophenone (CAS 134-85-0): A Differentiated Benzophenone-Derived Photoinitiator, Pharmaceutical Intermediate, and Electrochemical Substrate


4-Chlorobenzophenone (CBP, CAS 134-85-0) is a para-chlorine-substituted derivative of benzophenone, characterized as a white to off-white crystalline powder with a melting point of 75–77°C [1]. It is classified as an aromatic ketone and halogenated aromatic hydrocarbon derivative, with the chlorine substituent located at the para position of one phenyl ring . This compound serves as a versatile synthetic intermediate in the preparation of pharmaceuticals (most notably as a key precursor in cetirizine antihistamine synthesis), agrochemicals, UV absorbers, and functional materials . Its well-defined physicochemical properties, including moderate lipophilicity (LogP ≈ 3.57) and established analytical purity specifications (≥98.0% by GC), make it a reliably characterizable building block in both academic and industrial settings [2].

Why 4-Chlorobenzophenone Cannot Be Interchanged with Other Benzophenone Analogs in Critical Research and Industrial Processes


Substituting 4-chlorobenzophenone with unsubstituted benzophenone, alternative regioisomers (e.g., 2-chlorobenzophenone), or other halogenated analogs (e.g., 4-fluorobenzophenone) without experimental validation introduces substantial risk of reaction failure, altered product profiles, or non-compliant material performance. The precise position and identity of the halogen substituent fundamentally modulate electronic properties, photochemical reactivity, and electrochemical stability [1][2]. Differences in melting point, vapor pressure, and solubility—directly measurable by standard QC methods—also impact handling, purification, and formulation consistency . The following quantitative evidence demonstrates where 4-chlorobenzophenone exhibits distinct and verifiable behavior relative to its closest structural analogs.

4-Chlorobenzophenone: Direct Quantitative Differentiation from Closest Analogs and Substitutes


Triplet-State Hydrogen Abstraction Reactivity: 4-Chlorobenzophenone Preserves Parent Benzophenone Behavior, Unlike Ortho-Substituted 2-Chloro Analog

Time-resolved resonance Raman (TR³) spectroscopic analysis reveals that the triplet state of 4-chlorobenzophenone (4-Cl-BP) exhibits hydrogen abstraction ability essentially equivalent to the parent benzophenone (BP) triplet. In contrast, the ortho-substituted isomer, 2-chlorobenzophenone (2-Cl-BP), demonstrates significantly reduced reactivity under identical conditions [1]. The para-chloro substituent does not diminish the photoreduction capacity of the benzophenone core, whereas the ortho-chloro substituent introduces an unusual steric and electronic effect that severely attenuates radical formation yield and rate [1].

Photochemistry Photoinitiation Radical Generation

Electrochemical Reduction Stability: 4-Chlorobenzophenone Radical Anion Exhibits Intermediate Cleavage Kinetics Between 4-Fluoro and 2-Chloro Analogs

Cyclic voltammetry studies in DMF quantify the stability of radical anions derived from halogenated benzophenones. The cleavage rate constant (k_c) for the 4-chlorobenzophenone radical anion is 4–254 s⁻¹, placing it in an intermediate regime between the highly stable 4-fluorobenzophenone (k_c ~10⁻² s⁻¹) and the rapidly cleaving 2-chlorobenzophenone (also within the 4–254 s⁻¹ range but with distinct electrochemical behavior) [1]. While the 4-chloro derivative is not as stable as the fluoro analog, its radical anion is sufficiently persistent to undergo carboxylation with CO₂ at a rate much faster than dehalogenation, enabling high-yield α-hydroxyacid synthesis [1].

Electrosynthesis Carboxylation Radical Anion Stability

Photoinitiator Migration in Food-Contact Materials: 4-Chlorobenzophenone Shows Lower Mobility than Benzophenone Under Simulated Use Conditions

In a quantitative study of photoinitiator migration from polyethylene-coated paper into food simulants (4% acetic acid and 10% salt solution), 4-chlorobenzophenone (CBP) exhibited the lowest migration rate among three tested initiators: benzophenone (BP) > ethyl 4-dimethylaminobenzoate (EDAB) > CBP [1]. Migration increased with temperature, microwave power, and vibration, but the relative ranking remained consistent. Diffusion coefficients (D) derived from the Crank monolayer model confirmed slower mass transfer for CBP [1].

Food Safety Migration Testing UV-Curable Inks

Melting Point Differentiation: 4-Chlorobenzophenone Occupies a Distinct Solid-Liquid Transition Range Relative to Parent and 4-Fluoro Analogs

The melting point of 4-chlorobenzophenone is consistently reported in the 75–77°C range, as verified by multiple authoritative sources [1][2]. This value is intermediate between the low-melting parent benzophenone (48.5°C) and the higher-melting 4-fluorobenzophenone (102–104°C) . This distinct thermal signature enables straightforward identification and purity assessment via simple melting point apparatus, a routine QC check that differentiates it from common analogs.

QC Purity Determination Physical Property

Synthetic Utility in Cetirizine Manufacturing: 4-Chlorobenzophenone Enables a Defined Three-Step Route with 71.2% Overall Yield

4-Chlorobenzophenone serves as the specific starting material for the synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine, the key intermediate of the antihistamine drug cetirizine hydrochloride [1]. A reported optimized industrial route achieves 71.2% overall yield and 98.7% HPLC purity of the final intermediate through a three-step sequence: zinc dust reduction, bromination with HBr, and reaction with anhydrous piperazine [1]. Alternative benzophenone derivatives lacking the para-chloro substituent would not lead to the required chlorophenyl moiety present in the target drug molecule.

Pharmaceutical Synthesis Cetirizine API Intermediate

Photoelectrochemical Behavior: 4-Chlorobenzophenone Exhibits Minimal Photocurrent Response Relative to Benzophenone and 4-Fluorobenzophenone

Using channel electrode methodology in acetonitrile, the photoelectrochemical reduction of 4-halobenzophenones was compared [1]. Benzophenone and 4-fluorobenzophenone generated significant photocurrents upon 325 nm irradiation, attributed to a light-induced disproportionation (DISP2) mechanism. In contrast, 4-chlorobenzophenone reduced at −1.61 V (vs. Ag) produced only tiny photocurrents under identical illumination [1]. This stark difference indicates that the chloro substituent alters the excited-state dynamics or reaction pathway sufficiently to suppress photocurrent generation.

Photoelectrochemistry Reduction Mechanisms Analytical Sensing

4-Chlorobenzophenone: High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


UV-Curable Coatings and Adhesives Requiring Benzophenone-Level Reactivity with Reduced Migration Risk

In formulations where benzophenone's photoinitiation efficiency is needed but its high migration tendency in food-contact applications is problematic, 4-chlorobenzophenone offers a direct solution. As shown in Section 3, 4-Cl-BP retains hydrogen abstraction ability comparable to parent benzophenone [1] while demonstrating significantly lower migration rates in food simulant testing [2]. This combination enables curing performance similar to benzophenone-based systems but with enhanced safety margins for indirect food contact uses, such as UV-curable inks on food packaging exteriors. The compound is commercially available as a photoinitiator (e.g., Omnirad 915) specifically marketed for graphic arts, wood coatings, plastic coatings, and adhesives .

Electrosynthetic Production of α-Hydroxyacids via Carboxylation

The electrochemical carboxylation of 4-chlorobenzophenone in N-methyl-2-pyrrolidinone (NMP) under 1 atm CO₂ yields α-hydroxyacids in approximately 90% yield, as detailed in Section 3 [1]. This yield is substantially higher than that obtained with the 2-chloro isomer (58%) and comparable to or better than other halogenated benzophenones. The intermediate radical anion stability (k_c 4–254 s⁻¹) allows efficient trapping by CO₂ before dehalogenation occurs. This electrosynthetic route offers a green chemistry alternative to traditional carboxylation methods, avoiding stoichiometric reducing agents and generating fewer byproducts. Researchers and process chemists developing sustainable synthesis of α-hydroxyacid building blocks should prioritize 4-chlorobenzophenone over regioisomeric chloro or fluoro analogs for this transformation.

Cetirizine and Related Antihistamine API Manufacturing

As demonstrated in Section 3, 4-chlorobenzophenone is the essential starting material for synthesizing the key cetirizine intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine, via a three-step process achieving 71.2% overall yield [1]. The compound is also listed as a specified impurity (Cetirizine Impurity 7) and a transformation product of cetirizine, hydroxyzine, and meclizine, underscoring its relevance in pharmaceutical quality control [2]. Pharmaceutical manufacturers and analytical laboratories developing or validating cetirizine-related processes require high-purity 4-chlorobenzophenone (≥99% GC) as both a synthetic intermediate and a reference standard. The compound is commercially available in USP reference standard grade for compendial testing .

Photochemical and Mechanistic Studies Requiring Preserved Benzophenone Triplet Behavior

Time-resolved resonance Raman studies (Section 3) confirm that 4-chlorobenzophenone's triplet state exhibits hydrogen abstraction reactivity essentially identical to unsubstituted benzophenone, unlike the ortho-chloro derivative which shows significantly reduced activity [1]. This makes 4-Cl-BP the preferred chloro-substituted benzophenone for mechanistic photochemistry research where the chlorine substituent is desired for analytical tagging (e.g., for NMR, MS, or vibrational spectroscopy) without perturbing the fundamental photophysical behavior. In contrast, 2-chlorobenzophenone introduces a confounding ortho effect that fundamentally alters triplet reactivity. Researchers investigating benzophenone photophysics or using benzophenone as a triplet sensitizer in the presence of chlorine as a spectroscopic handle should select the para-substituted isomer to maintain kinetic fidelity to the parent system.

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